5,5-Dimethyl-1,3-dioxane-2-ethanol
Overview
Description
5,5-Dimethyl-1,3-dioxane-2-ethanol is an organic compound with the chemical formula C8H16O3. It is known for its unique structure, which includes a dioxane ring and an ethanol group. This compound is used in various chemical and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known to act as a solvent and a catalyst in chemical synthesis and organic reactions .
Mode of Action
As a solvent and catalyst, it likely facilitates chemical reactions by providing a suitable medium for the reaction to occur and by lowering the activation energy of the reaction .
Biochemical Pathways
It is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways depending on the specific context .
Result of Action
As a solvent and catalyst, it likely influences the rate and efficiency of chemical reactions, but the specific effects would depend on the context of the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane-2-ethanol. For instance, temperature and pressure conditions can affect the efficiency of the compound as a catalyst . Additionally, it should be stored and handled safely, away from fire and heat sources .
Preparation Methods
5,5-Dimethyl-1,3-dioxane-2-ethanol is primarily synthesized through the reaction of propylene oxide and isopropanol. The specific steps involve reacting propylene oxide with isopropanol at a certain temperature and pressure, followed by appropriate treatment and purification to obtain the target product .
Chemical Reactions Analysis
5,5-Dimethyl-1,3-dioxane-2-ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form corresponding alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
5,5-Dimethyl-1,3-dioxane-2-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a catalyst in chemical synthesis and organic reactions.
Biology: The compound is used in the synthesis of various biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical compounds.
Industry: It is used in the production of drugs, pesticides, and other organic compounds
Comparison with Similar Compounds
5,5-Dimethyl-1,3-dioxane-2-ethanol can be compared with other similar compounds, such as:
5,5-Dimethyl-1,3-dioxane-2-one: This compound has a similar dioxane ring structure but differs in its functional groups.
5-Ethyl-5-(hydroxymethyl)-1,3-dioxane-2-ethanol: This compound has an additional ethyl group, which affects its reactivity and applications
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOOWUTSBFURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400606 | |
Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116141-68-5 | |
Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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